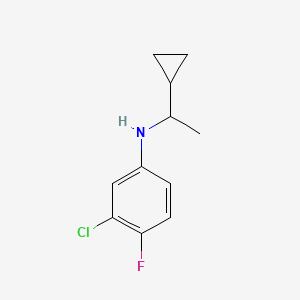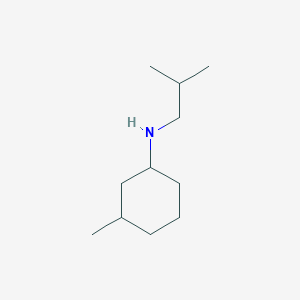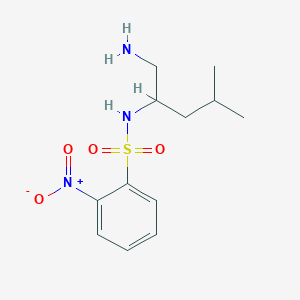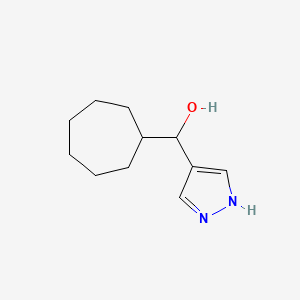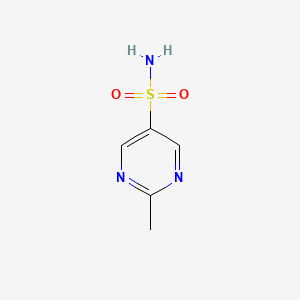
2-Methylpyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrimidine-5-sulfonamide is a compound that belongs to the class of pyrimidine sulfonamides Pyrimidine is an important electron-rich aromatic heterocycle, and sulfonamide is a functional group known for its presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrimidine-5-sulfonamide typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method starts with 2,4,5-trichloropyrimidine, which undergoes substitution at the C4 position with an appropriate amine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution (S_NAr) where the sulfonamide group can be introduced or modified.
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Condensation Reactions: These can form more complex structures by combining with other molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium bicarbonate (NaHCO_3) and solvents such as ethanol are used.
Oxidation: Reagents like hydrogen peroxide (H_2O_2) or potassium permanganate (KMnO_4) can be employed.
Reduction: Common reducing agents include sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Methylpyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, which can lead to the development of new therapeutic agents.
Industry: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition prevents bacterial replication, making it an effective antibacterial agent. Additionally, its anticancer activity is linked to its ability to bind to the PI3Kα active site, blocking cell cycle progression and inducing apoptosis .
Comparison with Similar Compounds
2-Methylpyrimidine-5-sulfonamide can be compared with other pyrimidine sulfonamide derivatives:
Sulfanilamide: Another sulfonamide that inhibits dihydropteroate synthetase but lacks the pyrimidine ring.
Sulfamerazine: Similar in structure but with different substituents, leading to variations in biological activity.
Pyrimidine-Based Drugs: These include a wide range of compounds with diverse therapeutic applications, such as anticancer, antiviral, and anti-inflammatory agents.
The uniqueness of this compound lies in its specific combination of the pyrimidine and sulfonamide groups, which confer distinct biological activities and potential therapeutic benefits.
Properties
Molecular Formula |
C5H7N3O2S |
|---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
2-methylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C5H7N3O2S/c1-4-7-2-5(3-8-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10) |
InChI Key |
NZCKEBPOFCFZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine](/img/structure/B13296925.png)

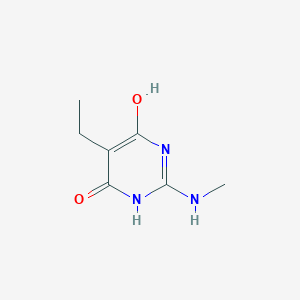

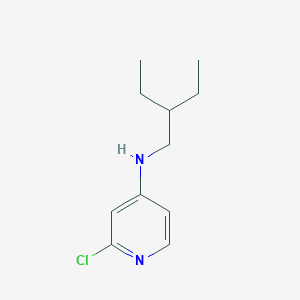
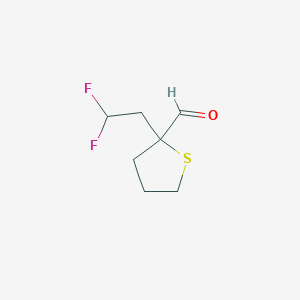

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13296956.png)
